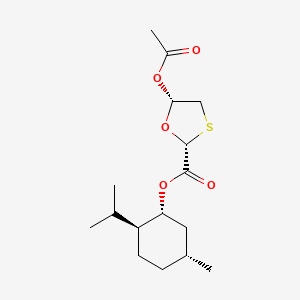

![molecular formula C₁₉H₂₂N₂O₃S B1140748 3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one CAS No. 81353-09-5](/img/structure/B1140748.png)

3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound has been achieved through various methods, including microwave-assisted synthesis which offers control over diastereoselectivity by varying reaction time, power output, and solvent nature (Vega et al., 1996). Another innovative approach involves the use of Bakers' yeast for asymmetric synthesis, demonstrating the utility of biological systems in chemical synthesis (Komiyama et al., 2005).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through various analytical techniques, revealing its complex stereochemistry and conformational preferences. The crystal structures of both racemic and optically active forms have been determined, shedding light on the enantiomer associations in the solid state (Marthi et al., 1996).

科学的研究の応用

Pharmaceutical and Biological Research

1.5-Benzothiazepines in Drug Research

The 1,5-benzothiazepine derivatives, such as the compound , are of significant interest in drug research due to their wide range of biological activities. These activities include acting as tranquilizers, antidepressants, antihypertensives, calcium channel blockers, and more. The derivatives of 1,5-benzothiazepines have been explored for lead discovery in various therapeutic areas owing to their action against different families of targets. This exploration has led to the development of new synthetic methods for their preparation and chemical transformations, highlighting their potential in creating new therapeutic agents with improved efficacy and safety profiles (Dighe, Vikhe, Tambe, Dighe, Dengale, & Dighe, 2015).

Anticancer Activities

Some 1,5-benzothiazepine derivatives exhibit anticancer properties. Research into the synthetic profiles and pharmacological activities of these compounds has shown them to be promising candidates for anticancer drug development. Their diverse biological activities, such as antimicrobial, anticancer, antifungal, anthelmintic, anti-diabetic, and amyloid imaging agents, make them valuable in the search for new treatments. Their structure-activity relationships have been studied to develop newer compounds possessing the 1,5-benzothiazepines moiety, which could lead to better agents in terms of efficacy and safety (Khasimbi, Ali, Neha, Wakode, & Chauhan, 2021).

Synthetic Strategies and Biological Implications

The synthetic strategies for 1,4- and 1,5-benzodiazepines using o-phenylenediamine have been recapitulated, showcasing the systematic approaches developed over the past five years. These strategies are crucial for the synthesis of biologically active moieties like the one discussed, demonstrating their significance in organic synthesis and medicinal chemistry. The broad and significant approaches for their synthesis highlight the potential for exploring novel and efficient methods for producing these biologically active compounds (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).

特性

IUPAC Name |

3-hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-20-11-12-21-15-5-3-4-6-16(15)25-18(17(22)19(21)23)13-7-9-14(24-2)10-8-13/h3-10,17-18,20,22H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXJRKQNTGIDDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Desacetyl-N-desmethyl Diltiazem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)

![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)